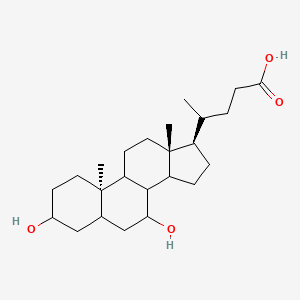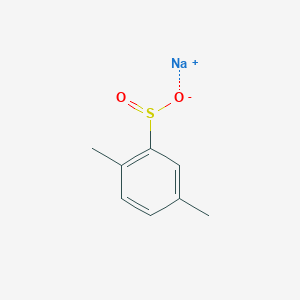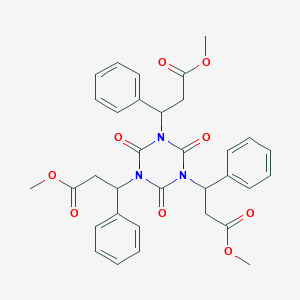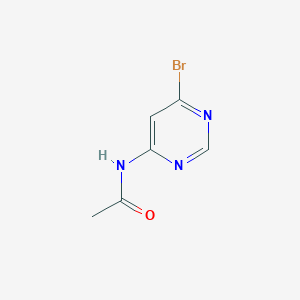
BCN-endo-PEG3-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-endo-PEG3-Biotin is a biotinylation reagent that contains a BCN moiety for click chemistry. This compound is highly reactive with azide counterparts and is known for its high hydrophilicity, making it suitable for aqueous bioconjugations. The compound is widely used in various scientific fields due to its excellent biocompatibility and high chemoselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BCN-endo-PEG3-Biotin involves the incorporation of a BCN group, a PEG3 spacer, and a biotin moiety. The BCN group is known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The PEG3 spacer enhances the solubility and reduces steric hindrance, while the biotin moiety allows for specific binding to streptavidin .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity PEG linkers and advanced bioconjugation techniques. The compound is synthesized under controlled conditions to ensure high purity and stability. The final product is usually stored at low temperatures to maintain its reactivity and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: BCN-endo-PEG3-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include azide-containing molecules. The reactions are typically carried out under mild buffer conditions, which helps in maintaining the integrity of biological samples .
Major Products Formed: The major products formed from the reactions involving this compound are stable bioconjugates. These bioconjugates are used in various applications, including protein labeling, drug delivery, and diagnostic assays .
Scientific Research Applications
BCN-endo-PEG3-Biotin has a wide range of applications in scientific research. It is used in bioconjugation and detection applications, particularly in the modification of biomolecules such as proteins and peptides. The compound is also used in drug delivery systems, where it helps in the targeted delivery of therapeutic agents. Additionally, this compound is employed in the development of diagnostic assays and imaging techniques .
Mechanism of Action
The mechanism of action of BCN-endo-PEG3-Biotin involves its high reactivity with azide-containing molecules through SPAAC reactions. This reaction occurs rapidly under mild conditions, forming stable bioconjugates. The PEG3 spacer enhances the solubility and reduces steric hindrance, while the biotin moiety allows for specific binding to streptavidin, facilitating the detection and purification of biotinylated molecules .
Comparison with Similar Compounds
BCN-endo-PEG3-Biotin is unique due to its high reactivity, excellent biocompatibility, and high chemoselectivity. Similar compounds include other BCN-based biotinylation reagents and PEG linkers. this compound stands out due to its superior performance in bioconjugation and its ability to form stable bioconjugates under mild conditions .
List of Similar Compounds:- BCN-PEG4-Biotin
- BCN-PEG2-Biotin
- BCN-PEG-Biotin
- BCN-PEG3-Boc-NH2
Properties
Molecular Formula |
C27H42N4O6S |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H42N4O6S/c32-24(10-6-5-9-23-25-22(18-38-23)30-26(33)31-25)28-11-13-35-15-16-36-14-12-29-27(34)37-17-21-19-7-3-1-2-4-8-20(19)21/h19-23,25H,3-18H2,(H,28,32)(H,29,34)(H2,30,31,33) |
InChI Key |
ZYDQEEHFKLOZCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)





![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)

![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)





